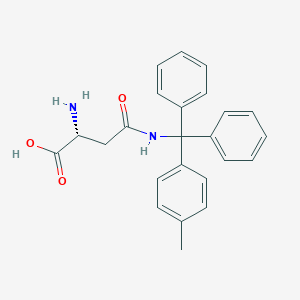

Ngamma-4-Methyltrityl-D-asparagine

Description

Contextualization of Asparagine Derivatives in Bioorganic Chemistry

Asparagine, with its polar side chain containing a carboxamide group, plays a crucial role in the structure and function of proteins. Asparagine residues are often involved in hydrogen bonding networks that stabilize protein secondary and tertiary structures. Furthermore, the asparagine side chain is a primary site for N-linked glycosylation, a critical post-translational modification that influences protein folding, stability, and function. sigmaaldrich.com

In the realm of bioorganic chemistry, derivatives of asparagine are indispensable tools. chemicalbook.com They are not only used to build synthetic peptides and proteins but are also integral to the synthesis of peptidomimetics and other complex organic molecules. The amide group in asparagine's side chain, however, can lead to undesirable side reactions during peptide synthesis, such as dehydration to form a nitrile or rearrangement to form aspartimide derivatives, particularly under acidic or basic conditions. google.com To circumvent these issues, protection of the side chain amide is often necessary.

Rationale for the Nγ-4-Methyltrityl Moiety in Asparagine Protection

The selection of a protecting group for the asparagine side chain is critical to avoid the aforementioned side reactions. The trityl (Trt) group and its derivatives have emerged as effective protecting groups for the amide function of asparagine and glutamine. nih.gov The Nγ-4-Methyltrityl (Mtt) group, a structural modification of the trityl group, offers distinct advantages. google.comnih.gov

The primary rationale for employing the Mtt group lies in its enhanced acid lability compared to the parent trityl group. nih.govpeptide.com The addition of a methyl group to one of the phenyl rings of the trityl moiety increases the stability of the carbocation formed upon cleavage, thereby facilitating its removal under milder acidic conditions. google.com This is particularly beneficial as it allows for the selective deprotection of the asparagine side chain while other acid-labile protecting groups, such as those based on the tert-butyl (tBu) group, remain intact on the peptide. sigmaaldrich.com This orthogonality is crucial for the synthesis of complex peptides where side-chain modifications are required.

Research has shown that the Mtt group can be cleaved more rapidly than the Trt group, leading to more efficient synthesis protocols. google.comnih.gov This makes Nγ-4-Methyltrityl-D-asparagine a preferred building block in solid-phase peptide synthesis (SPPS), especially when the synthesis involves sensitive sequences or when a specific side-chain deprotection strategy is needed. chemimpex.com The Mtt group is typically removed using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGFXZGZDIQYCG-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428610 | |

| Record name | Ngamma-4-Methyltrityl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200203-23-2 | |

| Record name | Ngamma-4-Methyltrityl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Nγ 4 Methyltrityl D Asparagine

Methodologies for Nγ-4-Methyltrityl Group Introduction onto D-Asparagine

The introduction of the 4-methyltrityl (Mtt) group onto the γ-amide nitrogen of D-asparagine is a critical step in producing this valuable synthetic building block. The process generally involves the reaction of an Nα-protected D-asparagine derivative with a 4-methyltritylating agent, such as 4-methyltrityl chloride (Mtt-Cl).

The most common synthetic context is the preparation of Nα-Fmoc-Nγ-4-methyltrityl-D-asparagine, a form ready for direct use in Fmoc-based solid-phase peptide synthesis. The synthesis typically proceeds by:

Nα-Protection: The alpha-amino group of D-asparagine is first protected, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. This prevents the Mtt group from reacting at the alpha-amino position.

Nγ-Alkylation: The resulting Nα-Fmoc-D-asparagine is then reacted with 4-methyltrityl chloride. This reaction is carried out in the presence of a base (e.g., a hindered amine like diisopropylethylamine, DIEA) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The base facilitates the deprotonation of the side-chain amide, which then acts as a nucleophile to attack the trityl cation precursor.

Purification: Following the reaction, the product is purified, typically through crystallization or chromatography, to yield the high-purity Nα-Fmoc-Nγ-4-methyltrityl-D-asparagine.

The Mtt group was specifically developed as a structural modification of the standard trityl (Trt) group to offer different chemical lability, thereby expanding the toolkit for complex peptide synthesis. nih.gov

Regioselective Protection Strategies in Multiproduct Systems

The synthesis of Nγ-4-Methyltrityl-D-asparagine is a prime example of a regioselective protection strategy, which is fundamental in the synthesis of multifunctional molecules like amino acids. To be useful in peptide synthesis, the protecting groups must be "orthogonal," meaning each can be removed under specific conditions without affecting the others. peptide.com

In the case of Nα-Fmoc-Nγ-Mtt-D-asparagine, the protection scheme is as follows:

Nα-Fmoc Group (Temporary): The Fmoc group is base-labile and is removed at each step of peptide synthesis using a solution of a secondary amine, typically piperidine (B6355638) in DMF. This unmasks the alpha-amino group for coupling with the next amino acid.

Nγ-Mtt Group (Semi-permanent): The Mtt group is highly acid-labile but stable to the basic conditions used for Fmoc removal. peptide.com It remains on the asparagine side chain throughout the peptide assembly on the solid support. Its removal is typically reserved for a specific, selective deprotection step or during the final cleavage of the peptide from the resin. nih.govnih.gov

Cα-Carboxyl Group: The carboxylic acid function is typically activated in situ during the coupling reaction (e.g., with coupling reagents like HBTU or HATU) or is initially anchored to the solid-phase resin, effectively protecting it.

This orthogonal strategy ensures that the reactive groups are revealed in a controlled sequence, allowing for the precise construction of a defined peptide sequence.

Influence of Reaction Conditions on Synthetic Yields and Purity

The success of synthesizing Nγ-4-Methyltrityl-D-asparagine hinges on the careful control of reaction conditions to maximize yield and ensure high purity. The purity of the final product is paramount, as any contaminants can lead to side products and failures in subsequent peptide synthesis.

Several parameters critically influence the outcome of the Nγ-alkylation step:

| Parameter | Influence on Yield and Purity | Rationale |

| Solvent | Aprotic, anhydrous solvents like DCM or DMF are essential. | Prevents hydrolysis of the Mtt-Cl reagent and provides good solubility for the reactants. Traces of water can lead to the formation of 4-methyltrityl alcohol, reducing yield. |

| Base | A non-nucleophilic, hindered base (e.g., DIEA) is preferred. | The base must be strong enough to deprotonate the side-chain amide but should not compete as a nucleophile or cause side reactions like racemization. |

| Temperature | Typically performed at or below room temperature. | Exothermic reactions or excessive heat can promote side reactions. Low temperatures can improve selectivity but may slow the reaction rate. |

| Stoichiometry | A slight excess of the Mtt-Cl reagent may be used. | Ensures complete conversion of the starting material. However, a large excess can complicate purification by introducing more Mtt-related byproducts. |

| Reaction Time | Monitored to completion (e.g., by TLC or HPLC). | Insufficient time leads to incomplete reaction and low yield. Extended reaction times can increase the risk of side-product formation. |

Achieving high purity is also aided by the enhanced solubility of the Mtt-protected product compared to its precursors, which can simplify the workup and purification process. peptide.com

Advanced Derivatizations for Specific Synthetic Applications

The primary application of Nγ-4-Methyltrityl-D-asparagine is as a building block in SPPS. chemimpex.com The key advantage of the Mtt group over the more conventional Trt group is its greater acid lability, which enables advanced synthetic strategies. nih.govpeptide.com The Mtt group can be selectively cleaved under very mild acidic conditions that leave other acid-sensitive protecting groups (such as Boc) and linkages to certain resins (like 2-chlorotrityl chloride resin) intact. peptide.comnih.gov

This selective deprotection allows for:

On-resin side-chain modification: After assembling a peptide chain, the Mtt group on a specific asparagine residue can be removed, revealing the side-chain amide. This amide can then be modified, for example, by coupling it to another molecule to create a branched or labeled peptide.

On-resin cyclization: A peptide can be synthesized on a resin, and after selective deprotection of the Mtt group, the newly freed side-chain amide can be used as a handle for head-to-side-chain or side-chain-to-side-chain cyclization.

Synthesis of protected peptide fragments: The Mtt group is labile enough to be removed without cleaving the peptide from a super-acid-sensitive resin. This allows for the preparation of fully protected peptide fragments that can be used in subsequent solution-phase ligations.

The relative acid lability of various trityl-based protecting groups is a critical factor in designing these advanced syntheses.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Lability |

| Trityl | Trt | ~50-95% TFA in DCM | Less Labile |

| 4-Methyltrityl | Mtt | 1-5% TFA in DCM; Acetic Acid/TFE/DCM | Moderately Labile |

| 4-Methoxytrityl | Mmt | ~1% TFA in DCM | More Labile |

This table illustrates the general trend of lability; specific conditions can vary based on the substrate and reaction environment. peptide.compeptide.com

Role of Nγ 4 Methyltrityl D Asparagine in Peptide Synthesis Methodologies

Mechanism of Nγ-4-Methyltrityl Protection for Asparagine Side Chain Amide

The primary function of the Nγ-4-methyltrityl (Mtt) group is to shield the side-chain amide of the asparagine residue during peptide synthesis. This protection is achieved through steric hindrance; the bulky, three-dimensional structure of the trityl group physically blocks the amide nitrogen and carbonyl group from engaging in undesirable side reactions. cymitquimica.com The amide groups of asparagine are known to cause unwanted reactions during peptide synthesis. google.com By protecting the side-chain amide, the Mtt group prevents these reactions and also improves the solubility of the Fmoc-amino acid derivative, which can otherwise be poor. peptide.com

The Mtt group is a derivative of the trityl (Trt) group, with a methyl group added to one of the phenyl rings. nih.gov This modification enhances the acid lability of the protecting group compared to the parent Trt group, allowing for its removal under milder conditions. google.com The protective bond is formed between the γ-nitrogen of the asparagine side-chain and the central carbon atom of the 4-methyltrityl moiety. This linkage is stable to the basic conditions used for the removal of the Nα-Fmoc protecting group during standard solid-phase peptide synthesis (SPPS), but is susceptible to cleavage by mild acids.

Comparative Analysis of Nγ-4-Methyltrityl with Other Asparagine Protecting Groups

The selection of a side-chain protecting group for asparagine is critical for the success of a peptide synthesis campaign. The Mtt group is one of several options available, each with distinct properties.

| Protecting Group | Abbreviation | Key Characteristics |

| 4-Methyltrityl | Mtt | Highly acid-labile; allows for orthogonal deprotection in Fmoc/tBu synthesis; more rapidly cleaved than Trt. nih.gov |

| Trityl | Trt | Standard, less acid-labile than Mtt; requires stronger acidic conditions for removal; prevents side-chain dehydration. peptide.comug.edu.pl |

| 2,4,6-Trimethoxybenzyl | Tmob | Cleaved rapidly by trifluoroacetic acid (TFA) but stable in acetic acid; prevents side reactions. googleapis.com |

| Xanthyl | Xan | Commonly used in Boc-based synthesis to minimize amide dehydration. peptide.com |

Influence on Amide Dehydration Side Reactions

A significant challenge associated with asparagine residues in peptide synthesis is the potential for side-chain amide dehydration. peptide.com Under certain conditions, particularly during the activation step for coupling, the unprotected side-chain amide can be converted to a nitrile (-C≡N). This irreversible side reaction leads to a difficult-to-remove impurity. Another major issue, especially in Fmoc synthesis, is base-catalyzed aspartimide formation, which can occur during the repeated piperidine (B6355638) treatments for Fmoc removal. biotage.com This rearrangement can lead to the formation of β-aspartyl and D-aspartyl peptides, which are often hard to separate from the desired product. nih.gov

Protecting the side-chain amide with a bulky group like Mtt effectively prevents both dehydration and aspartimide formation by sterically hindering the amide from participating in these intramolecular reactions. peptide.com This ensures the integrity of the asparagine residue throughout the synthesis.

Cleavage Kinetics and Conditions of the Nγ-4-Methyltrityl Protecting Group

The controlled removal of the Mtt group is key to its utility. The kinetics and conditions for this deprotection have been studied to optimize its selective cleavage.

Acid-Lability and Differential Cleavage Mechanisms

The Mtt group is classified as a highly acid-labile protecting group. beilstein-journals.org Its cleavage is more rapid than that of the related Trt group. nih.gov The general order of acid lability among common trityl-type protecting groups is Methoxytrityl (Mmt) > Methyltrityl (Mtt) > Trityl (Trt). peptide.com

The cleavage mechanism proceeds via acidolysis, where a proton attacks the side-chain amide nitrogen, weakening the C-N bond. This leads to the departure of the highly stable 4-methyltrityl carbocation. researchgate.net The stability of this cation, which is enhanced by the electron-donating effect of the methyl group on one of the phenyl rings, is the reason for the group's high acid lability. nih.gov The released carbocation is a reactive electrophile and must be trapped by a "scavenger" molecule, such as triisopropylsilane (B1312306) (TIS), to prevent it from reattaching to the peptide or modifying sensitive residues like tryptophan. researchgate.net The formation of the trityl cation is often accompanied by the appearance of an intense yellow color, providing a visual indicator of the deprotection reaction's progress. researchgate.net

Factors Affecting Deprotection Efficiency and Selectivity

Several factors influence the rate and completeness of Mtt group removal, allowing for fine-tuning of the deprotection step.

Acid Concentration and Type : Very low concentrations of strong acids are typically sufficient. A common condition is 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM). researchgate.netsigmaaldrich.com Other acidic cocktails, such as those containing hexafluoroisopropanol (HFIP), have also been employed for efficient cleavage. researchgate.net

Reaction Time and Temperature : Deprotection is usually rapid, often completed within minutes at room temperature. However, multiple short treatments (e.g., 5 treatments of 5 minutes each) are often preferred over a single long one to ensure complete removal and minimize side reactions. researchgate.net

Scavengers : The presence of scavengers like triisopropylsilane (TIS) is crucial to quench the liberated 4-methyltrityl cation and drive the deprotection equilibrium towards the cleaved product. researchgate.netnih.gov

Steric Hindrance : The local environment of the Mtt-protected residue within the growing peptide chain can impact cleavage efficiency. If the residue is sterically crowded, deprotection may be slower, requiring longer reaction times or more repeated cycles. researchgate.net

Kinetics : The removal of the Mtt group has been reported to follow zero-order kinetics in some contexts, suggesting that under those specific conditions, the rate is independent of the concentration of the protected peptide. nih.gov

| Cleavage Condition | Typical Reagents | Purpose |

| Standard Mild Cleavage | 1-2% TFA in DCM, 2-5% TIS | Selective, on-resin deprotection of Mtt group. researchgate.netsigmaaldrich.com |

| Alternative Mild Cleavage | Acetic acid/Trifluoroethanol/DCM mixtures | Provides alternative selectivity for acid-sensitive groups. researchgate.net |

| Highly Labile Cleavage | 30% Hexafluoroisopropanol (HFIP) in DCM | Used for very rapid and mild deprotection. researchgate.net |

| Final Cleavage | 90-95% TFA with scavengers | Non-selective; removes Mtt, tBu groups, and cleaves peptide from most resins. iris-biotech.de |

Applications of Nγ 4 Methyltrityl D Asparagine in Advanced Peptide Assembly

Solid-Phase Peptide Synthesis (SPPS) Utilizing Nγ-4-Methyltrityl-D-Asparagine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on a solid support. bachem.com The use of Nγ-4-Methyltrityl-D-asparagine within this framework, particularly in the widely adopted Fmoc/tBu strategy, provides chemists with a tool to introduce D-asparagine residues while managing potential side reactions and enhancing synthetic efficiency. nih.gov

The rise of automated peptide synthesizers, including those utilizing microwave irradiation to accelerate reaction times, has revolutionized peptide production. bachem.comnih.govbiorxiv.org Nγ-4-Methyltrityl-D-asparagine, typically in its Fmoc-protected form (Fmoc-D-Asn(Mtt)-OH), can be seamlessly integrated into these automated protocols. biorxiv.org Standard coupling reagents used in automated SPPS, such as HBTU, HATU, and COMU, can be employed for the incorporation of this derivative. luxembourg-bio.commesalabs.comchempep.com

However, the integration of Mtt-protected amino acids is not without its challenges. For instance, studies on the similar building block Fmoc-Dab(Mtt)-OH have shown that it can undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency. rsc.org While complete incorporation could be achieved with specific protocols, this highlights the need for careful optimization of coupling and activation times in automated systems to prevent side reactions and ensure high-fidelity peptide assembly. rsc.org Monitoring tools, such as UV-Vis spectroscopy to track Fmoc deprotection, are crucial in automated SPPS to ensure each step proceeds to completion. iris-biotech.de

Table 1: Common Coupling Reagents for Automated SPPS

| Coupling Reagent | Description |

| HBTU/TBTU | Uronium/aminium-based reagents that convert Fmoc-amino acids into active esters, widely used for their efficiency. chempep.com |

| HATU | An aza-derivative of HOBt, known for its high coupling efficiency and reduced racemization, especially for sterically hindered amino acids. uzh.ch |

| COMU | A phosphonium-based reagent recognized for its superior performance in minimizing racemization compared to HOBt-based reagents. mesalabs.com |

| DIC/HOBt or Oxyma | A carbodiimide-based method where the additive (HOBt or Oxyma Pure) suppresses side reactions and racemization. chempep.commerckmillipore.com |

The choice of solid support and linker is critical in SPPS. The Mtt group is an acid-labile protecting group, significantly more so than the tert-butyl (tBu) groups typically used for side-chain protection in Fmoc-SPPS. peptide.com This differential lability is a key advantage, allowing for the selective deprotection of the asparagine side chain while the peptide remains anchored to the resin and other side chains remain protected. sigmaaldrich.comresearchgate.net

This property makes Nγ-4-Methyltrityl-D-asparagine highly compatible with hyper-acid-sensitive resins like 2-chlorotrityl chloride (2-ClTrt-Cl) resin. chapman.edu Peptides can be cleaved from these resins under very mild acidic conditions (e.g., using acetic acid/trifluoroethanol/DCM mixtures) that leave the Mtt group and other acid-labile side-chain protecting groups intact, which is ideal for preparing protected peptide fragments. peptide.com

For the synthesis of peptide amides, resins such as the Rink Amide or PAL resins are employed. mdpi.comnih.gov The Mtt group is stable to the piperidine (B6355638) treatment used for Nα-Fmoc group removal during chain elongation. The final cleavage from these resins is typically performed with a strong acid cocktail (e.g., 95% TFA), which simultaneously removes the Mtt group along with other side-chain protecting groups like tBu and Boc. nih.govmdpi.com

Table 2: Resin and Mtt Protecting Group Compatibility

| Resin Type | Linker | Mtt Group Stability/Cleavage | Typical Application |

| 2-Chlorotrityl Chloride | Highly acid-labile | Stable to mild cleavage conditions; removed with final strong acid cleavage. | Synthesis of protected peptide acids. chapman.edu |

| Wang Resin | p-Alkoxybenzyl alcohol | Stable to Fmoc deprotection; cleaved with strong acid (e.g., TFA). biorxiv.org | Synthesis of peptide acids. |

| Rink Amide Resin | Acid-labile | Stable to Fmoc deprotection; cleaved with strong acid (e.g., TFA). mdpi.com | Synthesis of peptide amides. |

| TentaGel® S RAM | Acid-labile | Stable to Fmoc deprotection; cleaved with 95% TFA. rapp-polymere.com | Synthesis of peptide amides, suitable for long sequences. |

Successful peptide chain elongation depends on achieving near-quantitative yields at each coupling and deprotection step. iris-biotech.de The incorporation of Nγ-4-Methyltrityl-D-asparagine can influence this process in several ways. The bulky trityl group can enhance the solubility of the protected amino acid derivative in organic solvents like DMF, which is beneficial for the coupling reaction. merckmillipore.com Furthermore, protecting the side-chain amide of asparagine prevents potential side reactions such as dehydration to a nitrile during activation. merckmillipore.com

However, the steric hindrance of the Mtt group itself can pose a challenge to coupling efficiency, potentially requiring longer reaction times or the use of more potent activation reagents. chempep.com The risk of aggregation of the growing peptide chain, a common problem in SPPS, can also be influenced by the presence of bulky protecting groups. acs.org While trityl protection on asparagine has been suggested to reduce aggregation by improving the solubility of the protected peptide, sequence-specific effects are always a consideration. merckmillipore.com Studies on the aggregation of peptides containing D-aspartate have shown that the presence of D-isomers can affect the kinetics and morphology of aggregation, a factor that is relevant when designing complex sequences. researchgate.netrsc.org

Solution-Phase Peptide Synthesis with Nγ-4-Methyltrityl-D-Asparagine

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for large-scale production and the synthesis of short to medium-sized peptides. sci-hub.sebeilstein-journals.org In LPPS, peptide chains are elongated in a liquid solution, with purification of intermediates after each step. beilstein-journals.org

The use of Nγ-4-Methyltrityl-D-asparagine in solution-phase synthesis, though less documented than its SPPS applications, can be inferred from the chemical properties of the Mtt group. Its stability to a range of reaction conditions, coupled with its selective acid-lability, makes it a suitable protecting group for the D-asparagine side chain during solution-phase fragment condensation. Challenges in LPPS, such as the decreasing solubility of growing peptide chains and the risk of side reactions like diketopiperazine formation, must be carefully managed through the strategic selection of protecting groups and solvents. sci-hub.se

Fragment Condensation Strategies Employing Protected D-Asparagine Derivatives

Fragment condensation is a powerful convergent strategy for the synthesis of long peptides and proteins, where smaller, protected peptide fragments are synthesized separately and then joined together. researchgate.netgoogle.com This approach can circumvent problems associated with the stepwise synthesis of long chains, such as cumulative yield loss and difficult purifications.

Nγ-4-Methyltrityl-D-asparagine is particularly well-suited for this strategy. A protected peptide fragment containing a C-terminal D-Asn(Mtt) can be synthesized on an acid-labile resin and cleaved off with the side-chain protection intact. nih.gov This fragment can then be coupled in solution to another peptide fragment. The key advantage of the Mtt group here is its orthogonality to other protecting groups. For example, it can be selectively removed under mild acidic conditions (e.g., 1% TFA in DCM) to unmask the asparagine side-chain for further modification, such as cyclization, while other acid-labile groups like Boc and tBu remain intact. sigmaaldrich.comresearchgate.net This strategy is crucial for creating complex, branched, or cyclic peptides. chapman.edumdpi.com

Synthesis of Complex Peptide Sequences and Peptidomimetics

The development of peptides with improved therapeutic profiles often involves the synthesis of complex sequences and peptidomimetics. uq.edu.au Peptidomimetics are molecules that mimic the structure and function of peptides but have modified chemical structures to enhance properties like stability against proteolytic degradation or improved oral bioavailability. iris-biotech.de

The incorporation of D-amino acids, such as D-asparagine, is a common strategy to increase resistance to proteases. nih.gov Nγ-4-Methyltrityl-D-asparagine serves as an essential building block in this context. Its use in SPPS allows for the site-specific introduction of a D-asparagine residue into a peptide chain.

Furthermore, the orthogonal nature of the Mtt group is invaluable for synthesizing complex peptidomimetics. For example, in the synthesis of cyclic peptidomimetics, an Mtt-protected residue (like lysine (B10760008) or asparagine) can be incorporated into the linear peptide chain. mdpi.com After assembly of the linear precursor on the resin, the Mtt group can be selectively removed, and the exposed side chain can be used as an anchor point for cyclization or for the attachment of other moieties like fatty acids or PEG chains. nih.gov This approach has been demonstrated in the synthesis of cyclic opioid peptidomimetics, where an Mtt-protected β-lysine was used to facilitate on-resin cyclization. mdpi.com A similar strategy can be envisioned for Nγ-4-Methyltrityl-D-asparagine to create novel cyclic structures containing D-asparagine.

Stereochemical Control and Enantiomeric Purity in D Asparagine Derivatives

Retention of Configuration During Nγ-4-Methyltrityl Protection

The introduction of a protecting group onto the side-chain amide of asparagine is a crucial step to prevent side reactions, such as dehydration to a nitrile, and to improve the solubility of the amino acid derivative. For D-asparagine, it is imperative that the protection reaction proceeds without affecting the stereochemistry at the α-carbon.

The 4-methyltrityl (Mtt) group, a derivative of the trityl (Trt) group, is introduced onto the γ-amide nitrogen of asparagine. This reaction is typically carried out under conditions that are not expected to compromise the chiral center of the amino acid. The bulky nature of the Mtt group and the mild reaction conditions generally employed for its introduction are designed to ensure that the configuration of the D-asparagine is retained. While specific studies detailing the enantiomeric excess of D-asparagine after Nγ-Mtt protection are not extensively documented in publicly available research, the widespread and successful use of Nα-Fmoc-Nγ-4-methyltrityl-D-asparagine in solid-phase peptide synthesis (SPPS) strongly suggests that the protection step does not lead to significant racemization.

Table 1: Key Features of Nγ-4-Methyltrityl-D-asparagine in Peptide Synthesis

| Feature | Description | Implication for Stereochemistry |

|---|---|---|

| Protecting Group | 4-Methyltrityl (Mtt) on the γ-amide nitrogen | Protects the side chain from unwanted reactions that could indirectly affect the chiral center. |

| Synthesis Method | Typically Solid-Phase Peptide Synthesis (SPPS) | Allows for controlled, stepwise addition of amino acids, minimizing racemization risk. |

| Cleavage of Mtt Group | Mildly acidic conditions | The selective removal of the Mtt group is generally orthogonal to the cleavage of other protecting groups and the peptide from the resin, preserving stereointegrity. |

Influence on Chiral Integrity in Peptide Assembly

Maintaining the chiral integrity of D-asparagine throughout the peptide assembly process is a significant challenge. Asparagine residues are particularly prone to racemization through the formation of a succinimide (B58015) intermediate, a reaction that can be catalyzed by both acidic and basic conditions encountered during peptide synthesis.

The presence of the bulky Nγ-Mtt group on the D-asparagine side chain can influence its susceptibility to racemization. While the primary role of the Mtt group is to prevent side-chain dehydration and improve solubility, its steric hindrance may also play a role in modulating the rate of succinimide formation. By sterically shielding the side-chain amide, the Mtt group could potentially hinder the intramolecular cyclization that leads to the succinimide intermediate. However, comprehensive studies comparing the racemization rates of Nγ-Mtt-protected D-asparagine with other protected or unprotected D-asparagine derivatives are limited.

During peptide coupling, the activation of the carboxylic acid of the incoming amino acid can lead to racemization via the formation of an oxazolone (B7731731) intermediate. The choice of coupling reagents and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), is critical in suppressing this side reaction. When Nγ-Mtt-D-asparagine is the activated amino acid, the use of racemization-suppressing reagents is essential to maintain its enantiomeric purity.

Table 2: Factors Influencing Chiral Integrity of D-Asparagine in Peptide Synthesis

| Factor | Influence on Racemization | Mitigation Strategies |

|---|---|---|

| Deprotection Conditions | Basic conditions (e.g., piperidine (B6355638) for Fmoc removal) can promote succinimide formation. | Use of additives like HOBt in the deprotection solution. |

| Coupling Reagents | Highly activating reagents can increase oxazolone formation. | Use of coupling reagents known for low racemization (e.g., carbodiimides with additives, phosphonium, or uronium salts). |

| Sequence | The amino acid following asparagine can influence the rate of succinimide formation (e.g., -Asn-Gly- sequences are highly susceptible). | Careful sequence design and optimization of synthesis conditions. |

| Temperature | Higher temperatures can accelerate racemization. | Performing couplings at lower temperatures. |

Stereospecificity in Enzymatic and Chemical Syntheses of D-Asparagine Containing Peptides

The use of enzymes in peptide synthesis has gained attention due to their high stereospecificity, which can significantly reduce the risk of racemization. Proteases, under kinetically controlled conditions, can catalyze the formation of peptide bonds with a high degree of chiral fidelity.

While enzymatic methods for the synthesis of peptides containing L-amino acids are well-established, the application to D-amino acid incorporation is an evolving field. The substrate specificity of many natural enzymes is a limiting factor for the direct use of D-amino acid derivatives. However, engineered enzymes and certain proteases have shown promise in catalyzing the ligation of D-amino acids.

There is currently a lack of specific research on the use of Nγ-4-Methyltrityl-D-asparagine as a substrate in enzymatic peptide synthesis. The bulky Mtt group might pose a steric hindrance for the active site of many enzymes, potentially limiting its utility in this context. Further research is needed to explore the compatibility of such protected D-amino acid derivatives with enzymatic ligation methods.

In chemical synthesis, the stereospecificity of incorporating Nγ-Mtt-D-asparagine is primarily dependent on the factors outlined in the previous section, namely the choice of coupling reagents, reaction conditions, and the peptide sequence. The successful chemical synthesis of numerous D-amino acid-containing peptides relies on the careful optimization of these parameters to ensure that the stereochemical integrity of each chiral center is maintained.

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Nγ-4-Methyltrityl-D-asparagine. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the D-asparagine backbone exhibit characteristic chemical shifts. The α-proton typically appears as a multiplet, with its chemical shift influenced by the electronic effects of the adjacent amino and carboxyl groups. The β-protons, being diastereotopic, often present as distinct multiplets.

The 4-methyltrityl group introduces a set of highly characteristic signals in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 7.5 ppm. The presence of the methyl group on one of the phenyl rings of the trityl moiety leads to a distinct singlet integrating to three protons, usually observed around 2.3 ppm. This singlet is a key diagnostic marker for the 4-methyltrityl group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid and the amide carbonyl carbon in the side chain can be distinguished by their characteristic chemical shifts in the downfield region of the spectrum. The carbons of the trityl group, including the quaternary carbon to which the three phenyl rings are attached, and the carbons of the phenyl rings themselves, give rise to a series of signals in the aromatic region. The methyl carbon of the Mtt group appears in the aliphatic region.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Nγ-4-Methyltrityl-D-asparagine

| Proton | Chemical Shift (ppm) Range | Multiplicity |

| α-H | 3.5 - 4.0 | Multiplet |

| β-CH₂ | 2.5 - 3.0 | Multiplets |

| Aromatic-H (Mtt) | 7.0 - 7.5 | Multiplets |

| CH₃ (Mtt) | ~2.3 | Singlet |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Nγ-4-Methyltrityl-D-asparagine

| Carbon | Chemical Shift (ppm) Range |

| C=O (Carboxyl) | 170 - 175 |

| C=O (Amide) | 170 - 175 |

| Aromatic-C (Mtt) | 125 - 145 |

| Quaternary-C (Mtt) | 70 - 75 |

| α-C | 50 - 55 |

| β-C | 35 - 40 |

| CH₃ (Mtt) | ~21 |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Validation

Mass spectrometry is a powerful technique for the precise determination of the molecular weight of Nγ-4-Methyltrityl-D-asparagine, confirming its elemental composition and serving as a crucial tool for monitoring the progress of its synthesis and purification.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed soft ionization techniques that allow for the analysis of the intact molecule with minimal fragmentation. In positive ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺. The theoretical exact mass of Nγ-4-Methyltrityl-D-asparagine (C₂₄H₂₄N₂O₃) is 388.1787 g/mol , and high-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, typically within a few parts per million (ppm).

During the synthesis of peptides incorporating this modified amino acid, mass spectrometry is invaluable for reaction monitoring. By analyzing small aliquots of the reaction mixture, researchers can track the disappearance of starting materials and the appearance of the desired product. Following purification, MS is used to confirm the purity of the final compound.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. These patterns, such as the loss of the 4-methyltrityl group, provide further evidence for the correct connectivity of the molecule.

Table 3: Key Mass Spectrometric Data for Nγ-4-Methyltrityl-D-asparagine

| Parameter | Value |

| Molecular Formula | C₂₄H₂₄N₂O₃ |

| Molecular Weight | 388.49 g/mol |

| Exact Mass | 388.1787 u |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. As Nγ-4-Methyltrityl-D-asparagine is a derivative of a D-amino acid, it is optically active and will exhibit a characteristic CD spectrum.

The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral chromophores within the molecule. The electronic transitions of the aromatic rings of the 4-methyltrityl group and the carbonyl groups of the asparagine backbone are the primary contributors to the CD signal.

The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the absolute configuration of the chiral center (the α-carbon of the D-asparagine) and the conformation of the bulky Mtt group. The observed CD spectrum can be compared to that of the parent D-asparagine and other protected amino acids to confirm the retention of the D-configuration during synthesis.

While CD spectroscopy is more commonly used to determine the secondary structure of peptides and proteins, for a single modified amino acid like this, it serves as a powerful tool to confirm its enantiomeric purity and to study the conformational preferences induced by the bulky protecting group. The interaction between the chiral center and the aromatic chromophores of the Mtt group can lead to a complex and unique CD signature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in situ

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in Nγ-4-Methyltrityl-D-asparagine. These methods are particularly useful for confirming the presence of key chemical bonds and can be used for in-situ monitoring of reactions.

In the IR spectrum, characteristic absorption bands can be assigned to specific vibrational modes of the molecule. The stretching vibrations of the N-H bonds of the primary amine and the amide side chain will appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the side-chain amide will give rise to strong absorption bands in the range of 1600-1750 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the 4-methyltrityl group will be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While C=O stretches are also visible, aromatic ring vibrations are often strong in Raman spectra, providing a clear signature for the Mtt group. The symmetric stretching of the C-C bonds of the aromatic rings gives rise to characteristic bands.

Both techniques can be used to monitor the progress of the synthesis of Nγ-4-Methyltrityl-D-asparagine, for instance, by observing the appearance of the characteristic amide and trityl group vibrations.

Table 4: Characteristic IR Absorption Bands for Nγ-4-Methyltrityl-D-asparagine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |

| N-H (Amine, Amide) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1750 |

| C=O (Amide) | Stretch | 1630 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Nγ-4-Methyltrityl-D-Asparagine Reactivity and Stability

Quantum chemical calculations, particularly those based on density functional theory (DFT), are pivotal in understanding the electronic structure, reactivity, and thermodynamic stability of Nγ-4-Methyltrityl-D-asparagine. These calculations can predict key parameters that govern the chemical behavior of the molecule.

Detailed research findings from quantum chemical calculations reveal the distribution of electron density and electrostatic potential across the molecule. The bulky 4-methyltrityl (Mtt) group, with its electron-donating methyl substituent on one of the phenyl rings, influences the electronic properties of the amide nitrogen of the asparagine side chain. This, in turn, can affect the reactivity of the amide group and the stability of the protecting group itself.

Calculations of bond dissociation energies and reaction enthalpies provide a quantitative measure of the stability of the Nγ-C bond, which is crucial for understanding the conditions required for the removal of the Mtt group. Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) helps in predicting the sites susceptible to nucleophilic or electrophilic attack, offering insights into potential degradation pathways. While specific experimental data for Nγ-4-Methyltrityl-D-asparagine is not abundant in publicly accessible literature, theoretical calculations on analogous systems provide a strong basis for these predictions.

| Parameter | Calculated Value (Illustrative) | Significance |

| Nγ-C(Mtt) Bond Dissociation Energy | 250-300 kJ/mol | Indicates the strength of the protecting group attachment. |

| Mulliken Charge on Nγ | -0.6 to -0.8 e | Reflects the electron density on the protected nitrogen atom. |

| HOMO-LUMO Energy Gap | 4.5-5.5 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.0-3.0 Debye | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical ranges for similar protected amino acids. They serve to demonstrate the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations of Protected Asparagine Residues in Peptide Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on how a peptide chain incorporating Nγ-4-Methyltrityl-D-asparagine behaves over time in a solvated environment. These simulations can reveal the influence of the bulky Mtt protecting group on the local peptide conformation and its interactions with the surrounding solvent and other residues.

MD simulations of peptides containing protected asparagine residues have shown that large side-chain protecting groups can significantly restrict the conformational freedom of the amino acid residue. The Mtt group, due to its size, can shield the peptide backbone in its vicinity from the solvent and influence the secondary structure propensity of the peptide. For instance, the presence of the Mtt group can disfavor the formation of helical structures in its immediate neighborhood due to steric hindrance.

Furthermore, these simulations can elucidate the dynamics of the protecting group itself, showing how the three phenyl rings of the trityl moiety orient themselves and interact with other parts of the peptide. This information is valuable for understanding how the protecting group might affect peptide aggregation or folding.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| Simulation Time | 100-500 ns | Allows for sampling of relevant conformational changes. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure, mimicking experimental conditions. |

| Temperature | 300 K | Represents physiological temperature. |

Prediction of Protecting Group Cleavage Mechanisms and Pathways

Computational methods can be employed to predict the mechanism and pathways of the cleavage of the 4-methyltrityl protecting group from the asparagine side chain. The Mtt group is known to be labile under mild acidic conditions, and computational studies can model the reaction at a molecular level.

The cleavage is initiated by the protonation of one of the atoms of the trityl group, leading to the formation of a stable trityl cation. Quantum chemical calculations can be used to determine the most likely protonation sites and the energy barriers associated with the subsequent C-N bond cleavage. The stability of the resulting 4-methyltrityl cation is a key factor in the lability of this protecting group.

By mapping the potential energy surface of the cleavage reaction, computational models can identify transition states and intermediate structures, providing a detailed step-by-step mechanism. This understanding is crucial for optimizing deprotection protocols in solid-phase peptide synthesis to ensure complete removal of the protecting group without causing unwanted side reactions.

| Factor | Computational Approach | Predicted Influence on Cleavage |

| Acid Concentration | Modeling proton transfer | Higher concentration lowers the activation energy for cleavage. |

| Solvent Polarity | Solvation models | Polar solvents can stabilize the cationic intermediate, facilitating cleavage. |

| Steric Hindrance | Conformational analysis | Increased steric hindrance around the cleavage site can slow down the reaction rate. |

| Temperature | Transition state theory | Higher temperatures provide the necessary energy to overcome the activation barrier. |

Conformational Analysis and Intermolecular Interactions

The conformational preferences of Nγ-4-Methyltrityl-D-asparagine are largely dictated by the steric bulk of the Mtt group. Conformational analysis, through methods like potential energy surface scans and molecular dynamics simulations, can identify the low-energy conformations of the molecule.

Understanding these conformational constraints and intermolecular interactions is essential for designing peptides with specific three-dimensional structures and properties.

| Dihedral Angle | Typical Range (in degrees) for unprotected Asn | Predicted Range (in degrees) for Mtt-protected Asn |

| χ1 (N-Cα-Cβ-Cγ) | -60, 180, 60 | More restricted, likely favoring a specific rotamer. |

| χ2 (Cα-Cβ-Cγ-Nδ) | -180 to 180 | Significantly restricted due to the bulky Mtt group. |

Note: The predicted ranges for the Mtt-protected asparagine are qualitative estimations based on steric considerations.

Strategic Applications in Chemical Biology and Advanced Materials Science

Design and Synthesis of Bioactive Peptides and Protein Mimetics

The Mtt protecting group is a key feature of Nγ-4-Methyltrityl-D-asparagine, and it plays a crucial role in the synthesis of bioactive peptides and protein mimetics. This protective group is stable under the conditions used for Fmoc-based solid-phase peptide synthesis, but it can be selectively removed using mildly acidic conditions. This allows for specific modifications to be made to the asparagine side chain while the rest of the peptide remains protected.

This level of control is essential for creating complex peptide structures with specific biological activities. For example, researchers can use this compound to introduce modifications that enhance a peptide's stability, improve its binding to a target molecule, or alter its function. chemimpex.comchemimpex.com This has been instrumental in the development of new therapeutic peptides and proteins. chemimpex.com

Protein mimetics are molecules that are designed to mimic the structure and function of natural proteins. The ability to selectively modify the asparagine side chain using Nγ-4-Methyltrityl-D-asparagine has enabled the creation of protein mimetics with novel properties and functions.

Role in the Development of Targeted Molecular Probes

Targeted molecular probes are essential tools for studying biological processes within cells and organisms. These probes are designed to bind to specific molecules or to be activated by specific enzymes, allowing researchers to visualize and track these molecules and processes.

Nγ-4-Methyltrityl-D-asparagine is used in the synthesis of peptide-based molecular probes. The selective removal of the Mtt group allows for the attachment of reporter molecules, such as fluorescent dyes or imaging agents, to the asparagine side chain. This precise placement of the reporter group is critical for creating probes that can accurately report on their target's activity without interfering with the biological system.

Contribution to the Synthesis of Functionalized Bioconjugates

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a peptide or protein. This technique is used to create a wide range of new molecules with combined properties, such as antibody-drug conjugates for targeted cancer therapy. mdpi.com

The use of Nγ-4-Methyltrityl-D-asparagine in peptide synthesis allows for the creation of peptides with a specific site for conjugation. After the peptide has been synthesized, the Mtt group can be removed, revealing a reactive handle that can be used to attach other molecules, such as drugs, imaging agents, or nanoparticles. chemimpex.com This approach provides a high degree of control over the structure and function of the resulting bioconjugate.

Applications in Peptide-Based Drug Design

Peptides are a promising class of drugs due to their high specificity and potency. However, they can be limited by their poor stability and short half-life in the body. Chemical modifications can be used to overcome these limitations and improve the therapeutic properties of peptides. nih.govnih.gov

Nγ-4-Methyltrityl-D-asparagine is a valuable tool in peptide-based drug design. nih.gov It allows for the introduction of modifications that can enhance a peptide's stability, improve its absorption, and prolong its activity. For example, the asparagine side chain can be modified to create cyclic peptides, which are often more stable than their linear counterparts.

Emerging Roles in Supramolecular Chemistry and Nanomaterials

Supramolecular chemistry is the study of systems composed of multiple molecules held together by non-covalent interactions. This field has led to the development of a wide range of new materials with novel properties, including nanomaterials for drug delivery and tissue engineering. nih.govmdpi.com

Future Perspectives and Challenges in Nγ 4 Methyltrityl D Asparagine Research

Innovations in Green Chemistry for Synthesis and Deprotection

The pharmaceutical industry is increasingly focusing on sustainable practices, driving the need for greener methods in peptide synthesis. researchgate.netmdpi.com Traditional solid-phase peptide synthesis (SPPS) often relies on hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.orgscispace.com Research is now geared towards replacing these with more environmentally friendly alternatives.

Innovations in this area include the use of greener solvent systems for the deprotection of acid-sensitive protecting groups like Mtt. For instance, on-resin deblocking of Mtt has been demonstrated using trifluoroacetic acid (TFA) in greener solvent mixtures like ethyl acetate (B1210297) (EtOAc) and acetonitrile (B52724) (MeCN). Current time information in Bangalore, IN.epfl.ch These methods aim to reduce the environmental impact without compromising synthesis efficiency.

A significant challenge lies in identifying green solvents that maintain high resin swelling and reaction kinetics, which are crucial for efficient peptide assembly. researchgate.net Future research will likely focus on developing and optimizing deprotection cocktails that are both effective and environmentally benign. The development of solvent-free methods, such as ball milling, also presents a promising, albeit less explored, avenue for the synthesis of peptides incorporating Mtt-D-Asn. rsc.org

Table 1: Comparison of Traditional and Green Deprotection Methods for Mtt Group

| Feature | Traditional Method | Green Innovation |

| Solvent | Dichloromethane (DCM) | Ethyl acetate/Acetonitrile (EtOAc/MeCN) Current time information in Bangalore, IN.epfl.ch |

| Reagent | 1% Trifluoroacetic Acid (TFA) beilstein-journals.org | Trifluoroacetic acid (TFA)/Triisopropylsilane (B1312306) (TIS) Current time information in Bangalore, IN.epfl.ch |

| Environmental Impact | High (use of hazardous solvent) | Lower (reduced use of hazardous solvents) |

| Efficiency | High | Comparable to traditional methods Current time information in Bangalore, IN.epfl.ch |

Development of Orthogonal Protection Strategies for Complex Architectures

The Mtt group is a cornerstone of orthogonal protection strategies in Fmoc-based SPPS due to its lability under mildly acidic conditions, which are distinct from the conditions used to remove other protecting groups. nih.govnih.gov This allows for the selective deprotection of the asparagine side chain while the peptide remains attached to the resin, enabling the synthesis of complex structures such as branched and cyclic peptides. chemimpex.com

The combination of Fmoc for Nα-protection, tert-butyl (tBu)-based groups for other side chains, and the Mtt group for the D-asparagine side chain constitutes a powerful orthogonal set. nih.gov For example, the Mtt group can be selectively removed in the presence of tBu and other acid-labile groups that require stronger TFA concentrations for cleavage. nih.gov This facilitates site-specific modifications, such as the attachment of other molecules or the formation of lactam bridges for cyclization. nih.gov

A key challenge is to prevent premature cleavage of other protecting groups or the peptide from the resin during Mtt removal. chemimpex.com The development of even more finely-tuned orthogonal protecting groups and cleavage conditions is an active area of research. The goal is to create a toolbox of protecting groups that can be removed in any desired order with high selectivity, allowing for the construction of increasingly complex and multifunctional peptide architectures. nih.gov

Expansion into Novel Biomimetic and Therapeutic Applications

The incorporation of D-amino acids, such as D-asparagine, into peptides is a well-established strategy to enhance their therapeutic potential by increasing their resistance to proteolytic degradation. nih.gov This leads to a longer plasma half-life and improved bioavailability. nih.govnih.gov The use of Nγ-4-Methyltrityl-D-asparagine in the synthesis of therapeutic peptides allows for the creation of more stable and potent drug candidates. chemimpex.comnih.gov

Biomimetic Materials: Self-assembling peptides are of great interest for creating novel biomaterials like hydrogels for tissue engineering and drug delivery. nih.govnih.gov The specific sequence of amino acids dictates the self-assembly process and the properties of the resulting material. nih.gov While direct applications of Nγ-4-Methyltrityl-D-asparagine in biomimetic materials are not yet widely reported, its use could enable the synthesis of D-peptides that form more stable hydrogels or other nanostructures due to their resistance to enzymatic degradation. nih.govfrontiersin.org These materials could mimic the extracellular matrix and provide controlled release of therapeutic agents. nih.govfrontiersin.org

Therapeutic Applications: The Mtt protecting group on D-asparagine facilitates the synthesis of complex therapeutic peptides, including those with cyclic or branched structures, which can lead to enhanced receptor selectivity and potency. mdpi.comnih.gov For example, peptide-drug conjugates can be synthesized by selectively deprotecting the Mtt group and attaching a cytotoxic agent for targeted cancer therapy. mdpi.com The incorporation of D-asparagine can also be crucial in designing peptides that target specific biological pathways, including those involved in neurological conditions. chemimpex.com

A major challenge is to fully understand the structure-activity relationship of peptides containing Mtt-D-Asn and to design novel sequences with desired therapeutic and biomimetic properties.

Advanced Automation and High-Throughput Synthesis Methodologies

The demand for large numbers of peptides for screening and drug discovery has driven the development of automated and high-throughput synthesis methods. beilstein-journals.orgnih.gov Automated solid-phase peptide synthesizers, including microwave-assisted instruments, have significantly accelerated the synthesis process. beilstein-journals.org These systems can be programmed to perform the repetitive coupling and deprotection steps required for peptide elongation, including the selective removal of orthogonal protecting groups like Mtt. beilstein-journals.org

High-throughput synthesis of peptide libraries is a powerful tool for discovering new bioactive peptides. epfl.chnih.gov These libraries can be screened for various activities, such as binding to a specific target or inhibiting an enzyme. nih.govnih.gov The use of Nγ-4-Methyltrityl-D-asparagine in these libraries allows for the creation of diverse sets of D-peptides with enhanced stability. Methodologies for the combinatorial synthesis and screening of cyclic peptide libraries have been developed and could be applied to peptides containing Mtt-D-Asn. nih.gov

Challenges in this area include optimizing automated synthesis protocols for complex peptides containing Mtt-D-Asn to ensure high purity and yield. For high-throughput screening, developing efficient methods for the synthesis and subsequent analysis of large peptide libraries remains a key focus. epfl.ch The integration of robotic synthesis platforms with advanced screening technologies will be crucial for accelerating the discovery of novel peptides based on Nγ-4-Methyltrityl-D-asparagine. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stereochemical integrity of Ngamma-4-Methyltrityl-D-asparagine?

- Methodology : Use high-performance liquid chromatography (HPLC) with chiral stationary phases to confirm enantiomeric purity. Couple this with mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to resolve stereochemistry. For functional group analysis, employ Fourier-transform infrared spectroscopy (FTIR) to detect characteristic peaks (e.g., amide bonds, trityl groups). Ensure solvent purity (e.g., HPLC-grade acetonitrile, trifluoroacetic acid for mobile phases) and validate methods using reference standards .

- Data Interpretation : Compare retention times (HPLC) and spectral data (NMR/MS) with literature or synthesized standards. Report deviations in coupling constants (-values) or chemical shifts that may indicate stereochemical impurities .

Q. How should researchers design a synthesis protocol for this compound to minimize racemization?

- Experimental Design :

Use low-temperature conditions (<0°C) during coupling reactions to reduce base-induced racemization.

Opt for coupling reagents like HATU or DIC/HOBt, which minimize side reactions.

Monitor reaction progress with thin-layer chromatography (TLC) or inline UV spectroscopy.

Purify intermediates via flash chromatography before final deprotection steps.

- Validation : Confirm optical purity via polarimetry or chiral HPLC. Report yield, enantiomeric excess (ee%), and side products (e.g., diastereomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Data Contradiction Analysis :

Contextualize Variables : Compare experimental conditions (e.g., solvent systems, cell lines, assay protocols). For example, discrepancies in IC values may arise from differences in buffer pH or temperature .

Statistical Rigor : Apply Bayesian analysis or mixed-effects models to account for variability in biological replicates. Use tools like Cohen’s to quantify effect sizes and identify outliers .

Replication Studies : Repeat key experiments under standardized conditions (e.g., ISO-certified reagents, controlled humidity) to isolate confounding factors .

- Case Study : If Study A reports antitumor activity while Study B shows no effect, evaluate differences in tumor models (e.g., xenograft vs. organoid) or compound stability in culture media .

Q. What advanced strategies are recommended for studying the metabolic stability of this compound in in vitro systems?

- Methodology :

LC-MS/MS Metabolite Profiling : Use hepatocyte incubations with isotopically labeled compound (e.g., C or N) to track metabolic pathways.

Enzyme Kinetics : Determine and values using recombinant CYP450 isoforms.

Data Integration : Cross-reference results with databases like PubChem or Metabolomics Workbench to identify novel metabolites .

- Troubleshooting : If unexpected degradation occurs, test for light sensitivity or pH-dependent hydrolysis. Include negative controls (e.g., heat-inactivated enzymes) to validate observations .

Q. How can researchers optimize the solid-phase synthesis of this compound derivatives for combinatorial libraries?

- Experimental Design :

Resin Selection : Use 2-chlorotrityl chloride resin for acid-labile protection, minimizing premature cleavage .

Automation : Implement robotic synthesizers for parallel coupling/deprotection cycles.

Quality Control : Perform on-bead FTIR or MALDI-TOF MS to monitor coupling efficiency.

- Data Interpretation : Compare yields and purity across resin batches. Use principal component analysis (PCA) to identify critical parameters (e.g., reaction time, solvent polarity) .

Comparative and Methodological Questions

Q. What are the critical differences in the physicochemical properties of this compound compared to its L-enantiomer or trityl-free analogs?

- Comparative Analysis :

Solubility : Measure partition coefficients () in octanol-water systems. The trityl group in the D-enantiomer may enhance lipid solubility vs. asparagine analogs .

Stability : Conduct accelerated degradation studies (40°C/75% RH) to compare hydrolysis rates.

Crystallography : Resolve single-crystal structures to correlate stereochemistry with packing efficiency .

Q. How should researchers structure a manuscript to address reproducibility concerns when reporting novel applications of this compound?

- Guidelines :

Materials and Methods : Specify vendors for critical reagents (e.g., Thermo Scientific Chemicals for reference standards) and instrument calibration protocols .

Data Transparency : Deposit raw spectra, chromatograms, and code for statistical analyses in repositories like GitHub or Zenodo .

Limitations : Discuss batch-to-batch variability in synthetic routes and potential impurities affecting bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.